N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide
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Overview
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a naphthalene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene-based structures.
Cyclopropyl Derivatives: Compounds that feature a cyclopropyl group, such as cyclopropylamine.
Naphthalene Sulfonamides: Compounds like naphthalene-1-sulfonic acid and its derivatives.
Uniqueness
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a naphthalene sulfonamide moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,17-7-3-5-14-4-1-2-6-16(14)17)19-13-18(9-10-18)15-8-11-22-12-15/h1-8,11-12,19H,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBCHPQXGYRLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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